



# Tyk2-IN-22 In Vitro Kinase Assay: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Tyk2-IN-22	
Cat. No.:	B15609968	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting an in vitro kinase assay for **Tyk2-IN-22**, a selective inhibitor of Tyrosine Kinase 2 (Tyk2). These guidelines are intended to assist researchers in the accurate assessment of the inhibitory activity of **Tyk2-IN-22** and similar compounds.

### Introduction

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It plays a crucial role in the signaling pathways of various cytokines, including interferons (IFNs), interleukin-12 (IL-12), and IL-23.[2][3][4][5] These cytokines are integral to both innate and adaptive immunity, and their dysregulation is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. As an intracellular signaling mediator, Tyk2 is a key therapeutic target for the development of novel immunomodulatory agents. **Tyk2-IN-22** has been identified as a selective inhibitor of Tyk2.[6]

# **Principle of the Assay**

The in vitro kinase assay is a fundamental tool for determining the potency of a kinase inhibitor. The core principle involves measuring the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor. The activity is typically quantified by measuring the phosphorylation of a substrate. The half-maximal inhibitory concentration (IC50) is then



determined, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. This value is a critical parameter for evaluating the potency of the inhibitor.

### **Data Presentation**

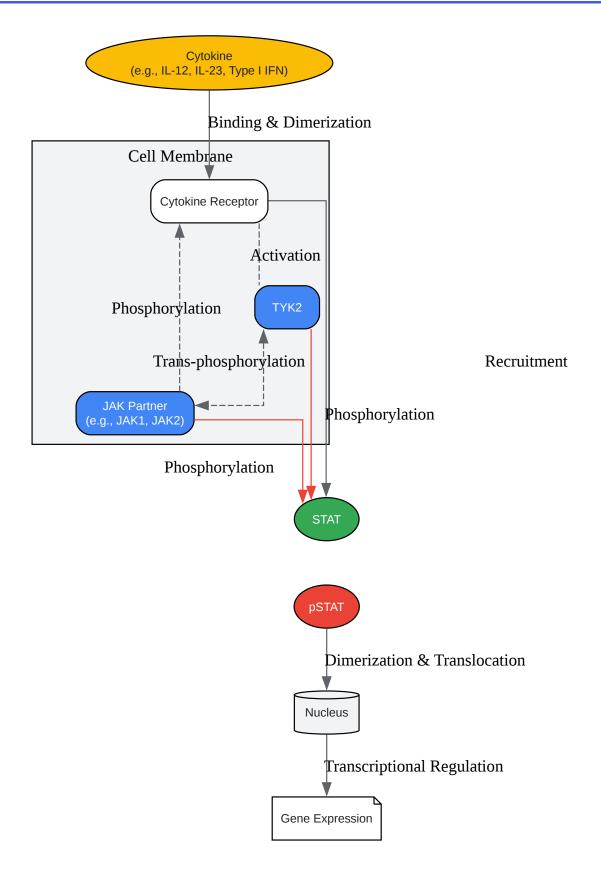
The inhibitory activity of **Tyk2-IN-22** and other relevant JAK family inhibitors is summarized in the table below. This data is essential for understanding the selectivity profile of the compound.

Compound	Tyk2 IC50 (nM)	JAK1 IC50 (nM)	JAK3 IC50 (nM)	Reference
Tyk2-IN-22	9.7	148.6	883.3	[6]
Tofacitinib	489	15	55	[7]
PF-06673518	29	41	4,267	[7]

# **Signaling Pathway**

The following diagram illustrates the central role of Tyk2 in cytokine signaling pathways.





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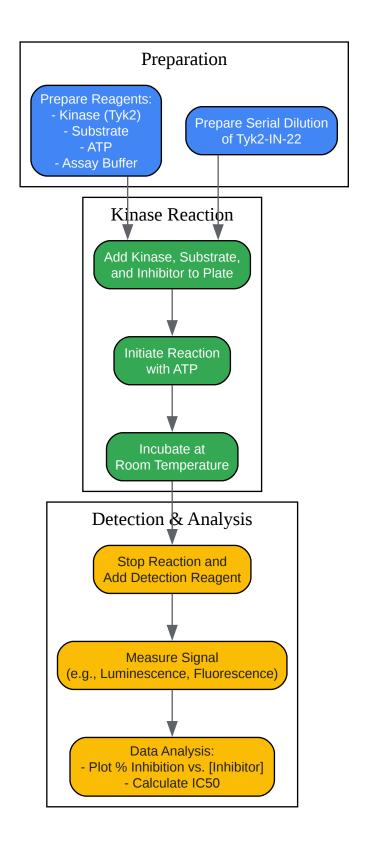
TYK2 Signaling Pathway.



# **Experimental Workflow**

The general workflow for an in vitro kinase assay to determine the IC50 of an inhibitor is depicted below.





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In Vitro Kinase Assay Workflow.



## **Experimental Protocols**

Several commercially available assay kits can be adapted for determining the IC50 of **Tyk2-IN- 22**. Below are generalized protocols based on common assay technologies.

### Protocol 1: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

#### Materials:

- · Recombinant human Tyk2 enzyme
- Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
- Tyk2-IN-22
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates

#### Procedure:

- Reagent Preparation:
  - Prepare a stock solution of Tyk2-IN-22 in DMSO.
  - Create a serial dilution of Tyk2-IN-22 in kinase assay buffer. The final DMSO concentration should not exceed 1%.
  - Prepare a solution of Tyk2 enzyme and substrate in kinase assay buffer.
  - Prepare a solution of ATP in kinase assay buffer.



#### · Kinase Reaction:

- $\circ$  Add 5  $\mu$ L of the serially diluted **Tyk2-IN-22** or vehicle (DMSO) to the wells of the assay plate.
- Add 10 μL of the Tyk2 enzyme/substrate mixture to each well.
- $\circ$  Initiate the kinase reaction by adding 10  $\mu$ L of the ATP solution to each well.
- Incubate the plate at room temperature for 60 minutes.

#### Signal Detection:

- Stop the kinase reaction by adding 25 μL of ADP-Glo™ Reagent to each well.
- Incubate the plate at room temperature for 40 minutes.
- Add 50 μL of Kinase Detection Reagent to each well.
- Incubate the plate at room temperature for 30 minutes.
- Measure the luminescence using a plate reader.

#### Data Analysis:

- Calculate the percentage of inhibition for each concentration of Tyk2-IN-22 relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

# Protocol 2: LanthaScreen™ Eu Kinase Binding Assay

This is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that measures the binding of a fluorescently labeled tracer to the kinase. Inhibitors compete with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.

#### Materials:



- Recombinant human Tyk2 enzyme (GST-tagged)
- LanthaScreen™ Eu-anti-GST Antibody
- Kinase Tracer
- Tyk2-IN-22
- Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- Black, low-volume 384-well plates

#### Procedure:

- Reagent Preparation:
  - Prepare a stock solution of Tyk2-IN-22 in DMSO.
  - Create a serial dilution of Tyk2-IN-22 in kinase buffer.
  - Prepare a 3X solution of Tyk2 enzyme and Eu-anti-GST antibody in kinase buffer.
  - Prepare a 3X solution of the kinase tracer in kinase buffer.
- Binding Assay:
  - $\circ$  Add 5  $\mu$ L of the serially diluted **Tyk2-IN-22** or vehicle (DMSO) to the wells of the assay plate.
  - Add 5 μL of the 3X Tyk2/antibody mixture to each well.
  - Add 5 μL of the 3X kinase tracer solution to each well.
  - Incubate the plate at room temperature for 60 minutes, protected from light.
- Signal Detection:
  - Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., acceptor and donor emission wavelengths).



- Data Analysis:
  - Calculate the emission ratio.
  - Calculate the percentage of inhibition for each concentration of Tyk2-IN-22 relative to the vehicle control.
  - Plot the percent inhibition against the logarithm of the inhibitor concentration.
  - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

### Conclusion

The provided protocols offer a framework for the in vitro evaluation of **Tyk2-IN-22** and other potential Tyk2 inhibitors. The choice of assay will depend on the specific research needs and available instrumentation. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is critical for the advancement of drug discovery programs targeting the Tyk2 signaling pathway.

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